

RPI-1: A Selective RET Kinase Inhibitor for Cancer Therapy

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Compound of Interest		
Compound Name:	Rpi-1	
Cat. No.:	B1680026	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known driver in several human cancers, most notably in medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[2][3] This constitutive activation of RET's kinase function triggers a cascade of downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and PLCy, ultimately promoting uncontrolled cell proliferation and tumor progression.[2][4] Consequently, the RET kinase has emerged as a promising therapeutic target.

RPI-1 is a specific, orally available 2-indolinone compound identified as a potent and selective inhibitor of RET tyrosine kinase.[5][6] It functions as a cell-permeable, ATP-competitive inhibitor, effectively blocking the autophosphorylation of the RET kinase and subsequently attenuating its downstream signaling pathways.[1][7][8] This guide provides a comprehensive overview of **RPI-1**, summarizing its inhibitory activity, detailing the experimental protocols used for its characterization, and visualizing the underlying molecular pathways and experimental workflows.

Quantitative Data Summary



The efficacy of **RPI-1** has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and anti-tumor effects.

Table 1: In Vitro Inhibitory Activity of RPI-1

Assay Type	Cell Line	Target Context	IC50 Value	95% Confidence Interval	Citation(s)
Cell Proliferation	NIH3T3	Transfected with RET(C634R) mutant	3.6 μΜ	1.8 to 5.4 μM	[5][6]
Cell Proliferation	NIH3T3	Non- transfected	16 μΜ	12.3 to 19.7 μΜ	[5][6]
Cell Proliferation	TPC-1	Endogenous RET/PTC1 rearrangeme nt	5.1 μΜ	Not specified	[5]
Anchorage- Independent Growth	NIH3T3	Transfected with RET(C634R) mutant	2.4 μΜ	0.8 to 4.0 μM	[5][6]
Anchorage- Independent Growth	NIH3T3	Transfected with H-RAS	26 μΜ	17 to 35 μM	[5][6]

Table 2: In Vivo Antitumor Activity of RPI-1 in a TT Xenograft Model



Animal Model	Treatment	Dosage	Treatment Duration	Outcome	Citation(s)
Nude mice with TT cell xenografts	RPI-1 (oral)	50 mg/kg, twice daily	10 days	Dose- dependent tumor growth inhibition	[5]
Nude mice with TT cell xenografts	RPI-1 (oral)	100 mg/kg, twice daily	10 days	81% inhibition of tumor growth; 25% of mice became tumor-free	[5][6]

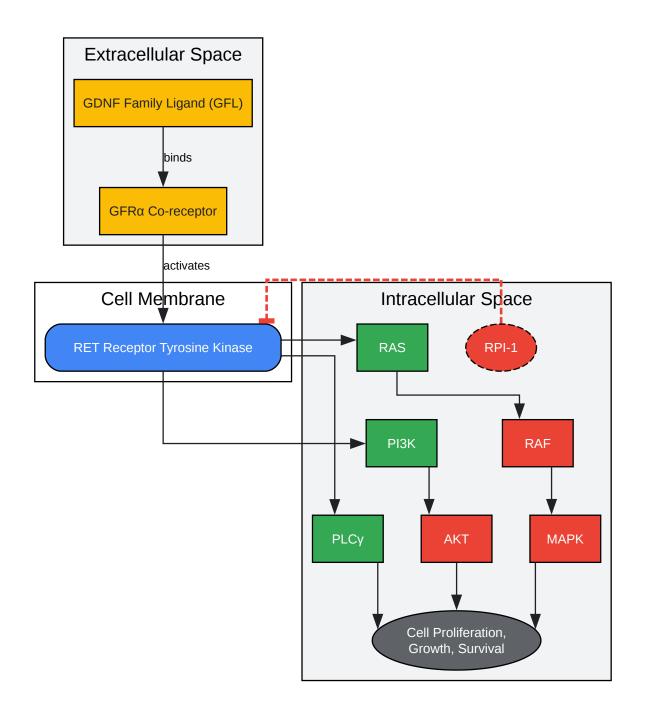
Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of **RPI-1**.

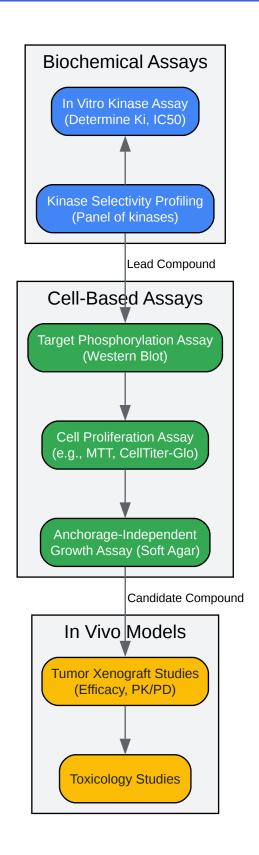
RET Signaling and RPI-1 Inhibition

The RET receptor, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates key tyrosine residues.[2][4] This creates docking sites for various adaptor proteins, initiating downstream signaling cascades that regulate cell fate.[4][9] **RPI-1** inhibits the initial autophosphorylation step, effectively shutting down these pro-survival and proliferative signals.









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